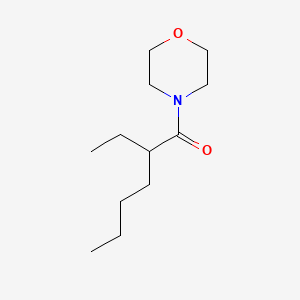
4-(2-Ethylhexanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylhexanoyl)morpholine is an organic compound with the molecular formula C12H23NO2 It is a derivative of morpholine, featuring an ethylhexanoyl group attached to the nitrogen atom of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylhexanoyl)morpholine typically involves the acylation of morpholine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+2-Ethylhexanoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-(2-Ethylhexanoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学的研究の応用
4-(2-Ethylhexanoyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Ethylhexanoyl)morpholine involves its interaction with various molecular targets. The ethylhexanoyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The morpholine ring’s nitrogen atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
類似化合物との比較
Morpholine: The parent compound, morpholine, is a simpler structure without the ethylhexanoyl group.
4-Ethylmorpholine: This compound has an ethyl group attached to the morpholine ring, but lacks the acyl group.
N-Acylmorpholines: A class of compounds similar to 4-(2-Ethylhexanoyl)morpholine, but with different acyl groups.
Uniqueness: this compound is unique due to the presence of the 2-ethylhexanoyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity that are not observed in simpler morpholine derivatives.
特性
CAS番号 |
79868-48-7 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
2-ethyl-1-morpholin-4-ylhexan-1-one |
InChI |
InChI=1S/C12H23NO2/c1-3-5-6-11(4-2)12(14)13-7-9-15-10-8-13/h11H,3-10H2,1-2H3 |
InChIキー |
WJNJRMDHLZDCJH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)N1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


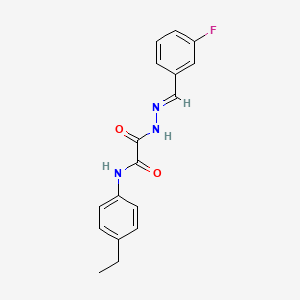
![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15083154.png)
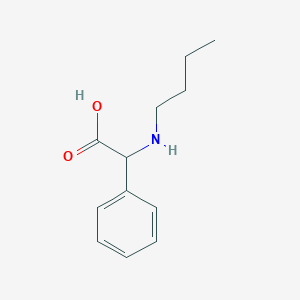
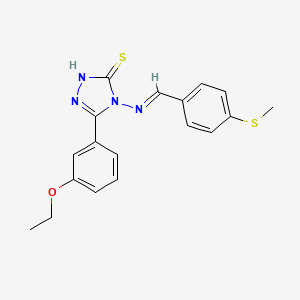
![5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15083161.png)
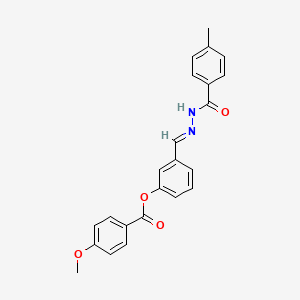
![5-(3-isopropoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15083188.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083197.png)

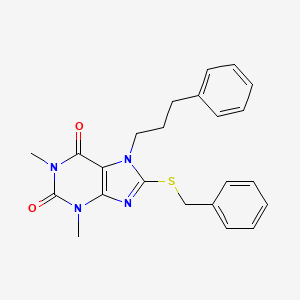
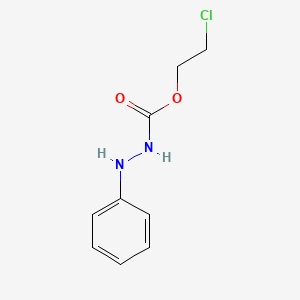
![3-allyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15083227.png)
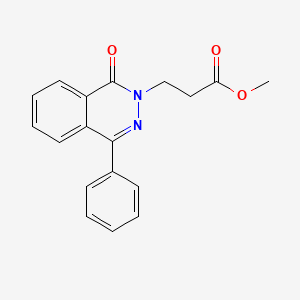
![4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B15083236.png)
